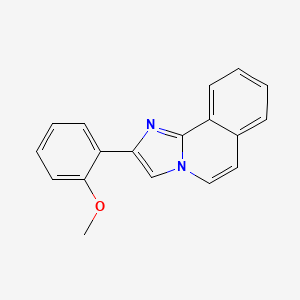
2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound with the molecular formula C18H14N2O. It belongs to the class of imidazoisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline can be achieved through various methods. One efficient strategy involves the Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position by selecting appropriate ester groups or inexpensive additives.
Another approach is the I2–DMSO mediated one-pot synthesis from readily available aryl methyl ketones and isoquinolin-1-amine . This method utilizes a triple in situ cross-trapping strategy, generating multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring and one quaternary carbon center.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling-up processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to bind to and modulate the function of enzymes, receptors, or other proteins involved in critical cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds, such as:
Imidazo[2,1-a]isoquinoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Isoquinoline derivatives: These compounds have a different core structure but may exhibit similar biological activities due to the presence of the isoquinoline moiety.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Eigenschaften
CAS-Nummer |
61001-02-3 |
|---|---|
Molekularformel |
C18H14N2O |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H14N2O/c1-21-17-9-5-4-8-15(17)16-12-20-11-10-13-6-2-3-7-14(13)18(20)19-16/h2-12H,1H3 |
InChI-Schlüssel |
JNJGNJXCTIUHCW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CN3C=CC4=CC=CC=C4C3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















